molecular formula C15H15N3OS B12603247 N-{2-[(Propan-2-yl)oxy]phenyl}thieno[2,3-d]pyrimidin-4-amine CAS No. 917906-68-4

N-{2-[(Propan-2-yl)oxy]phenyl}thieno[2,3-d]pyrimidin-4-amine

Cat. No.: B12603247
CAS No.: 917906-68-4
M. Wt: 285.4 g/mol
InChI Key: DQPIGEHULMHOON-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{2-[(Propan-2-yl)oxy]phenyl}thieno[2,3-d]pyrimidin-4-amine is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a thieno[2,3-d]pyrimidine core, which is known for its biological activity, and an isopropoxyphenyl group that enhances its chemical reactivity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[(Propan-2-yl)oxy]phenyl}thieno[2,3-d]pyrimidin-4-amine typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Thieno[2,3-d]pyrimidine Core: This can be achieved through a cyclization reaction involving a thiophene derivative and a suitable nitrile compound under acidic or basic conditions.

    Introduction of the Isopropoxyphenyl Group: This step often involves a nucleophilic substitution reaction where the thieno[2,3-d]pyrimidine core reacts with an isopropoxyphenyl halide in the presence of a base such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-{2-[(Propan-2-yl)oxy]phenyl}thieno[2,3-d]pyrimidin-4-amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to introduce oxygen-containing functional groups.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride to reduce any present nitro or carbonyl groups.

    Substitution: Nucleophilic substitution reactions are common, where the isopropoxy group can be replaced with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Potassium carbonate, sodium hydride, and various halides.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxyl or carbonyl derivatives, while substitution reactions can introduce a wide range of functional groups.

Scientific Research Applications

N-{2-[(Propan-2-yl)oxy]phenyl}thieno[2,3-d]pyrimidin-4-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-{2-[(Propan-2-yl)oxy]phenyl}thieno[2,3-d]pyrimidin-4-amine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to a biological response. The thieno[2,3-d]pyrimidine core is known to interact with kinase enzymes, which play a crucial role in cell signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{2-[(Propan-2-yl)oxy]phenyl}thieno[2,3-d]pyrimidin-4-amine stands out due to its unique combination of the isopropoxyphenyl group and the thieno[2,3-d]pyrimidine core, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

917906-68-4

Molecular Formula

C15H15N3OS

Molecular Weight

285.4 g/mol

IUPAC Name

N-(2-propan-2-yloxyphenyl)thieno[2,3-d]pyrimidin-4-amine

InChI

InChI=1S/C15H15N3OS/c1-10(2)19-13-6-4-3-5-12(13)18-14-11-7-8-20-15(11)17-9-16-14/h3-10H,1-2H3,(H,16,17,18)

InChI Key

DQPIGEHULMHOON-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=CC=CC=C1NC2=C3C=CSC3=NC=N2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.